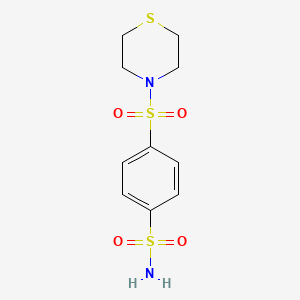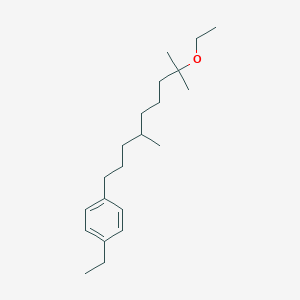
1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene is an organic compound with the molecular formula C22H38O It is a derivative of benzene, characterized by the presence of an ethoxy group, two methyl groups, and an ethyl group attached to a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alkanes.
Substitution: Electrophilic substitution reactions can occur, where the ethyl or ethoxy groups are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and ethyl groups can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets. The specific pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-(8-Ethoxy-4,8-dimethylnonyl)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
1-(8-Ethoxy-4,8-dimethylnonyl)-4-methylbenzene: Contains a methyl group instead of an ethyl group.
1-(8-Ethoxy-4,8-dimethylnonyl)-4-propylbenzene: Features a propyl group instead of an ethyl group.
Uniqueness
1-(8-Ethoxy-4,8-dimethylnonyl)-4-ethylbenzene is unique due to its specific combination of functional groups and alkyl chain length. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
53832-44-3 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-(8-ethoxy-4,8-dimethylnonyl)-4-ethylbenzene |
InChI |
InChI=1S/C21H36O/c1-6-19-13-15-20(16-14-19)12-8-10-18(3)11-9-17-21(4,5)22-7-2/h13-16,18H,6-12,17H2,1-5H3 |
InChI Key |
DNUXRXNPGRFPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(C)CCCC(C)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
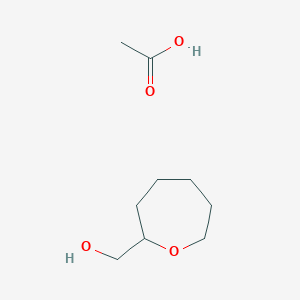
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
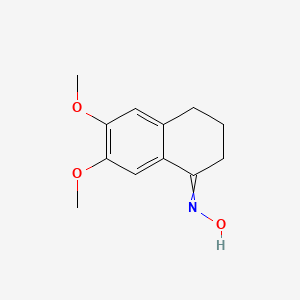
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
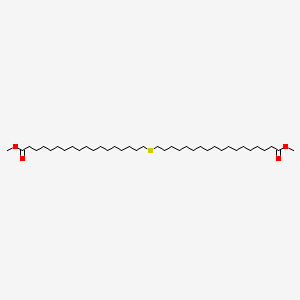
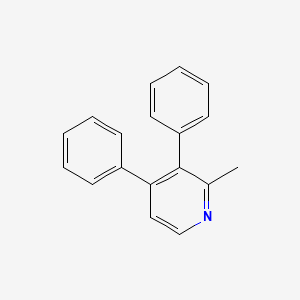

![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)


